Diphenylacetylene

Conjugated Polymers Photoluminescence Chiral Materials

Researchers seeking stable π-conjugated materials face photochemical cis-trans isomerization in stilbene analogs. Diphenylacetylene (tolane) eliminates this via its rigid C≡C core: PDPA derivatives show no degradation after 20h at 200°C and no MW change after 24h UV irradiation. • Para-substituted monomers: 10.7× higher PLQY vs. meta (27.8% vs. 2.61%). • Direct alkyl-linked PDPAs: PLQY up to 63.1% in solution. • Tunable λmax: ~20 nm blue-shift (300→280 nm) via phenyl twist angle engineering. Supplied as ≥98% GC, white to light yellow crystalline powder.

Molecular Formula C14H10
Molecular Weight 178.23 g/mol
CAS No. 501-65-5
Cat. No. B1204595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylacetylene
CAS501-65-5
Synonymsiphenylacetylene
diphenylacetylene
Molecular FormulaC14H10
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=CC=C2
InChIInChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H
InChIKeyJRXXLCKWQFKACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylacetylene Physicochemical Identity and Specifications


Diphenylacetylene (C₁₄H₁₀, MW 178.23 g/mol), also referred to as tolane, is the prototypical diarylalkyne—a hydrocarbon comprising two phenyl groups linked by a central C≡C unit [1]. It is a crystalline solid with a melting point range of 58–62 °C and a boiling point of 170 °C at 19 mmHg (or 300 °C at atmospheric pressure), and it is typically supplied as a white to light yellow powder with commercial purities of ≥98–99% by GC . As a fundamental conjugated chromophore, its electronic properties are uniquely governed by the rotational conformation of its phenyl rings, providing a predictable and well-characterized starting point for advanced material design and organic synthesis [2].

Workflow Conjugated polymer and advanced material synthesis
Selection Prototypical diarylalkyne with predictable electronic properties
Use Context Crystalline monomer; consistent lot quality for optoelectronic research

Why Tolane Cannot Be Substituted by Simple Analogs


Diphenylacetylene occupies a unique structural niche among π-conjugated building blocks. Its performance cannot be matched by simple mono-substituted acetylenes (e.g., phenylacetylene) which lack the extended, symmetrical conjugation required for forming highly stable, emissive polymers [1]. Nor can it be replaced by its vinylene analog, stilbene, as the central C≡C bond in diphenylacetylene is integral to the thermally stable polyene backbone and prevents the photochemical cis-trans isomerization that plagues stilbene-based materials [2]. Crucially, the photophysical behavior of diphenylacetylene and its derivatives is exquisitely dependent on the dihedral twist angle between the phenyl rings—a property that can be synthetically engineered to tune absorption, emission, and phosphorescence in ways that structurally rigid or planar analogs cannot achieve [3].

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Phenylacetylene lacks the extended, symmetrical conjugation needed for stable emissive polymers; photophysical profile differs significantly.
!
Stilbene undergoes photochemical cis-trans isomerization; central C≡C bond in tolane prevents this and maintains thermal backbone integrity.
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Rigid/planar analogs cannot reproduce the twist-angle tunability of absorption and emission, limiting optical bandgap engineering.

Quantitative Evidence of Differentiation vs. Closest Analogs


Polymer Quantum Yield: Para- vs. Meta-Substituted Derivatives

The regioregularity of substituents on diphenylacetylene-derived polymers has a decisive, quantifiable impact on photoluminescence (PL) quantum yield (QY). A direct head-to-head comparison of poly(diphenylacetylene) derivatives bearing identical chiral pinanyl groups on either the para- or meta-position of the side phenyl ring reveals a dramatic difference in emission efficiency [1].

Regioregularity vs. PLQY
Head-to-head
para-27.8% PLQY
meta-2.61% PLQY
10.7× higher
Para-substitution is critical for high-efficiency luminescent polymers.
Toluene solution, RT. Comparison of chiral pinanyl derivatives.
Conjugated Polymers Photoluminescence Chiral Materials

UV-Vis Absorption Tuning via Conformational Twist Angle

The photophysical properties of diphenylacetylene can be predictably modulated by controlling the dihedral twist angle between its phenyl rings. This structure-property relationship provides a tunable handle absent in planar or conformationally locked analogs. Research on tethered diphenylacetylene macrocycles demonstrates that increasing the twist angle leads to a systematic blue-shift in the UV-vis absorption maximum (λmax) [1].

Twist-Angle Tuning
Class-level
Up to ~20 nm blue-shift in λmax
Planar (~300 nm) → twisted (~280 nm)
Enables rational tuning of optical bandgaps for tailored chromophores.
Cyclic tethered diphenylacetylene macrocycles.
Photophysics Chromophore Design Optoelectronics

Thermal and Emissive Stability: Alkyl- vs. Silylene-Linked PDPA

In the design of poly(diphenylacetylene) (PDPA) derivatives for high-temperature applications, the linker chemistry is critical. A direct comparison between a PDPA with an alkyl side chain connected directly to the backbone (1) and one with a silylene linkage (2) shows that the former offers superior thermal stability and emissive properties [1].

Linker Impact on Emission
Head-to-head
Alkyl63.1% (sol.) / 27.4% (film)
Silylene49.4% (sol.) / 20.6% (film)
+13.7% abs. sol. PLQY
Direct alkyl attachment yields brighter, more thermally robust PDPAs.
THF solution and cast films; TGA confirms stability advantage.
Polymer Stability Thermogravimetric Analysis Optical Materials

Catalytic Reactivity: Diphenylacetylene vs. Aliphatic Alkynes

In Rh(III)-catalyzed C-H activation reactions, the choice of alkyne coupling partner is not trivial. DFT calculations and experimental data show that alkyne insertion is more thermodynamically favorable for diphenylacetylene compared to an aliphatic alkyne such as 4-octyne [1].

Catalytic Alkyne Insertion
Head-to-head
Diphenylacetylene insertion is more favorable than 4-octyne
DFT-calculated lower barrier; phenyl groups stabilize rhodacycle intermediates.
Enables more efficient Rh(III)-catalyzed C-H activation couplings.
PCM model; 1-phenylpyrazole coupling partners.
Organometallic Catalysis C-H Activation Synthetic Methodology

Thermal and Photochemical Durability of PDPA vs. PPA

Disubstituted polyacetylenes, such as poly(diphenylacetylene)s, offer a significant stability advantage over their monosubstituted counterparts. This difference is crucial for applications demanding long-term operational lifetime. Poly(phenylacetylene) (PPA), a common monosubstituted analog, decomposes readily when heated, whereas a disubstituted derivative shows no molecular weight decrease under identical conditions [1]. Furthermore, poly(diphenylacetylene)s exhibit high photostability, suffering no change in molecular weight after 24 hours of UV irradiation in air [2].

Polymer Durability
Class-level
PDPA: no MW decrease after 20 h at 200 °C; stable under 24 h UV
PPA (mono-substituted) decomposes readily under identical conditions.
Disubstituted backbone essential for long-term thermal/photostability.
Comparative data on poly(1-chloro-2-phenylacetylene) as analog.
Material Stability Polymer Degradation Photostability

Validated Applications in Advanced Materials and Synthesis


High-Efficiency Luminescent Polymer Synthesis

Researchers fabricating organic light-emitting diodes (OLEDs) or fluorescence-based sensors should prioritize para-substituted diphenylacetylene monomers. Evidence confirms a 10.7-fold increase in PL quantum yield for para- versus meta-substituted polymers (27.8% vs. 2.61%) [1], and a direct alkyl linkage to the backbone yields a PLQY of up to 63.1% in solution, far surpassing silylene-linked alternatives [2].

Chromophores with Tunable Optical Properties

For the design of custom fluorophores or materials with specific absorption/emission profiles, diphenylacetylene's unique structure-property relationship is invaluable. The ability to engineer a ~20 nm blue-shift in λmax by increasing the phenyl ring twist angle from planar (~300 nm) to highly twisted (~280 nm) provides a rational design strategy for tuning optical bandgaps [3].

Robust Formulations for Harsh Environments

When developing coatings, films, or sensors for harsh environments, diphenylacetylene-based polymers (PDPAs) are a superior choice. Unlike mono-substituted poly(phenylacetylene)s which decompose at elevated temperatures, PDPA derivatives demonstrate high thermal stability (no degradation after 20h at 200 °C) and photostability (no molecular weight change after 24h of UV irradiation) [4], ensuring long-term device reliability.

Efficient C-C Bond Formation via C-H Activation

For synthetic chemists employing Rh-catalyzed C-H activation to construct heterocycles, diphenylacetylene is the preferred alkyne partner when efficient alkyne insertion is required. DFT studies show its insertion is more favorable than that of aliphatic alkynes like 4-octyne, and its phenyl groups can stabilize key rhodacycle intermediates, potentially improving reaction yields and selectivity [5].

Application
Selection Property
Validation Focus
Luminescent Polymer Synthesis
Para-substituted regioregularity
PL quantum yield benchmarking vs. meta/alternative linkers
Tunable Chromophore Design
Phenyl ring twist-angle tunability
UV-vis λmax shift validation in macrocycles or tailored derivatives
Harsh Environment Formulations
Disubstituted backbone stability
Thermal degradation (TGA) and UV photostability testing
C-H Activation Coupling
Alkyne insertion thermodynamics
Catalytic efficiency and selectivity in Rh(III) systems

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38 linked technical documents
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